A Comprehensive Technical Guide to the Structure Elucidation of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine Dihydrochloride
A Comprehensive Technical Guide to the Structure Elucidation of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine Dihydrochloride
Abstract
The definitive assignment of a chemical structure is a cornerstone of modern drug discovery and development. For novel heterocyclic compounds such as 1H-Pyrazolo[3,4-c]pyridin-5-ylamine, a scaffold of significant interest in medicinal chemistry, unambiguous characterization is paramount.[1][2] This is particularly true for its salt forms, like the dihydrochloride, which are often utilized to improve physicochemical properties. This guide provides an in-depth, integrated analytical strategy for the complete structure elucidation of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride, synthesizing data from a suite of orthogonal techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each protocol is presented with a rationale rooted in field experience, ensuring a self-validating and scientifically rigorous approach for researchers and drug development professionals.
Introduction: The Pyrazolopyridine Scaffold
Pyrazolopyridines, bicyclic heterocyclic systems formed by the fusion of pyrazole and pyridine rings, are privileged structures in medicinal chemistry.[3][4][5] They serve as core components in compounds targeting a wide range of biological targets, including kinases and G-protein coupled receptors.[2][6] The specific isomer, 1H-Pyrazolo[3,4-c]pyridin-5-ylamine, presents a versatile platform for derivatization, with distinct vectors for chemical modification that are crucial for structure-activity relationship (SAR) studies.[1][7]
The formation of a dihydrochloride salt enhances aqueous solubility and stability, making it a common form for pharmaceutical development. However, the presence of multiple basic nitrogen atoms and the potential for tautomerism necessitate a robust, multi-technique approach to confirm not only the covalent structure of the core but also the precise sites of protonation in the salt form.
Integrated Strategy for Structure Elucidation
A successful elucidation relies on the convergence of data from multiple, independent analytical methods. No single technique provides the complete picture, but together they offer a system of checks and balances that leads to an unambiguous structural assignment. Our strategy integrates spectroscopic methods to define the molecular formula and connectivity with the definitive spatial arrangement provided by single-crystal X-ray diffraction.
Caption: Plausible MS/MS fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR is the most powerful technique for determining the covalent framework of a molecule in solution. For the dihydrochloride salt, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it can solubilize the salt and allows for the observation of exchangeable N-H protons. [6]
1D NMR: ¹H and ¹³C Spectra
Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). The ¹³C NMR spectrum, often acquired with a DEPT-135 experiment, identifies all carbon atoms and classifies them as CH, CH₂, or CH₃. In the dihydrochloride form, protonation of the basic nitrogens induces significant downfield shifts of adjacent protons and carbons, providing clues to the protonation sites.
Protocol: 1D NMR Acquisition
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Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of DMSO-d₆.
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¹H NMR: Acquire a standard proton spectrum (e.g., at 400 MHz). Observe the aromatic region (typically 7.0-9.0 ppm) and the broad signals for NH/NH₂ protons.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., at 100 MHz) and a DEPT-135 spectrum to differentiate carbon types.
Table 1: Representative ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | δ ¹³C (ppm) (Type) | δ ¹H (ppm) (Mult., J in Hz, Int.) | Key Correlations (HMBC) |
|---|---|---|---|
| 3 | ~135 (CH) | ~8.5 (s, 1H) | C4, C7a |
| 4 | ~110 (CH) | ~7.8 (d, J=6.0, 1H) | C5, C7a |
| 5 | ~150 (C) | - | - |
| 7 | ~140 (CH) | ~8.8 (s, 1H) | C5, C7a |
| 7a | ~145 (C) | - | - |
| NH₂ | - | ~7.5 (br s, 2H) | C5 |
| NH | - | ~13.0 (br s, 1H) | C3, C7a |
| NH⁺ | - | (br, 2H total) | - |
Note: Chemical shifts (δ) are hypothetical and based on related pyrazolopyridine structures. [8]Actual values must be determined experimentally.
2D NMR: COSY, HSQC, and HMBC
Expertise & Causality: 2D NMR experiments are non-negotiable for unambiguous structure proof.
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, establishing which protons are neighbors in a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), allowing for the connection of different spin systems across quaternary carbons and heteroatoms.
Protocol: 2D NMR Acquisition
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COSY: Use a standard gradient-selected COSY sequence.
-
HSQC: Use a phase-sensitive gradient-selected HSQC sequence optimized for ¹JCH ≈ 145 Hz.
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HMBC: Use a gradient-selected HMBC sequence with the long-range coupling delay optimized forⁿJCH ≈ 8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.
Caption: Key HMBC correlations for skeleton assembly.
X-ray Crystallography: The Gold Standard
Expertise & Causality: While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction provides definitive, unambiguous proof of the atomic arrangement in three-dimensional space. [9]It will confirm the covalent connectivity, the tautomeric form, and, critically for this sample, the exact locations of the two protonations and the associated chloride counter-ions. [10][11][12] Protocol: Single-Crystal Growth and Data Collection
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Crystal Growth: High-quality single crystals are essential. Slow evaporation is a reliable starting point. Dissolve the dihydrochloride salt to saturation in a suitable solvent system (e.g., ethanol/water or methanol/diethyl ether) in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
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Crystal Selection: Under a microscope, select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer.
-
Data Collection: Use a modern X-ray diffractometer with a cooled CCD or CMOS detector (e.g., using Mo Kα radiation, λ=0.71073 Å). Cool the crystal in a nitrogen stream (e.g., 100 K) to minimize thermal motion and improve data quality.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis, and refine the atomic positions and thermal parameters to achieve a final, validated crystal structure. [13]
Data Integration and Conclusion
-
HRMS confirms the elemental formula of the parent molecule.
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MS/MS fragmentation corroborates the pyrazolopyridine core.
-
¹H and ¹³C NMR account for all hydrogen and carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC) unambiguously establishes the covalent bond connectivity.
-
FTIR confirms the presence of key functional groups (N-H stretches, aromatic C-H).
-
X-ray Crystallography provides the definitive 3D structure, confirming connectivity, tautomerism, and the sites of protonation.
This integrated, self-validating approach ensures the highest level of confidence in the structural assignment, a critical requirement for patent filings, regulatory submissions, and advancing a compound through the drug development pipeline.
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